N''-[2-(Trifluoromethyl)phenyl]guanidine
Description
Overview of Guanidine (B92328) Derivatives in Organic and Material Sciences
Guanidine, with its characteristic Y-shaped HNC(NH₂)₂ structure, is a highly basic, nitrogen-rich compound. researchgate.net Its derivatives are of paramount importance across various chemical disciplines. nih.govnih.gov In organic synthesis, the strong basicity and tunable nature of guanidine derivatives make them effective catalysts and promoters. nih.gov They have found applications in a range of reactions, including additions, Diels-Alder reactions, and ring-opening polymerizations. nih.gov Furthermore, the ability of guanidine compounds to bind carbon dioxide has led to their investigation for CO₂ capture and utilization technologies. nih.govnih.gov
In the realm of material science, the guanidinium (B1211019) cation, the protonated form of guanidine, is exceptionally stable due to charge delocalization over the three nitrogen atoms. researchgate.netnih.gov This stability is harnessed in the design of novel materials. Guanidine derivatives have been incorporated into high-energy materials and have been explored as components in redox-active switches. nih.gov Their versatile coordination behavior with a wide array of metal ions has established them as valuable ligands in coordination chemistry and organometallic catalysis. nih.govnih.gov The guanidine scaffold is also a recurring motif in numerous natural products with diverse biological activities, underscoring its significance. nih.govresearchgate.netmdpi.com
The Significance of Trifluoromethylphenyl Motifs in Chemical Design
The introduction of a trifluoromethyl (CF₃) group onto a phenyl ring dramatically alters the physicochemical properties of the parent molecule, a strategy widely employed in medicinal chemistry and materials science. nih.govresearchgate.net The CF₃ group is strongly electron-withdrawing, a property that can enhance the binding affinity of a molecule to its biological target through improved hydrogen bonding and electrostatic interactions. nih.gov
One of the most valued characteristics of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug candidate. nih.gov Moreover, the lipophilicity of a molecule is increased by the presence of a trifluoromethyl group, which can improve its ability to permeate biological membranes. nih.gov In structure-activity relationship (SAR) studies, the trifluoromethyl group is often used as a bioisostere for other groups, like a chlorine atom, due to their similar steric demands. nih.gov The strategic placement of a trifluoromethyl group on a phenyl ring is a key tool for fine-tuning the properties of advanced materials and potential therapeutic agents. nih.govresearchgate.net
Foundational Structural Aspects of N''-[2-(Trifluoromethyl)phenyl]guanidine
This compound is a chemical entity that integrates the key features of both guanidines and trifluoromethylphenyl compounds. Its structure consists of a guanidine core where one of the nitrogen atoms is substituted with a 2-(trifluoromethyl)phenyl group.
The guanidine portion of the molecule provides a site of high basicity and the capacity for multiple hydrogen bonding interactions. nih.gov The trifluoromethyl group, positioned at the ortho position of the phenyl ring, exerts a strong electron-withdrawing effect, which influences the electronic distribution throughout the molecule. nih.gov This substitution pattern creates an asymmetric electronic environment that can affect the compound's conformational preferences and reactivity.
While specific experimental data on the detailed research findings for this compound are not extensively available in the public domain, its structural characteristics suggest its potential as a valuable building block in the synthesis of more complex molecules and as a subject of study for its potential biological activities. nih.govnih.gov General synthetic strategies for N-arylguanidines often involve the reaction of an appropriate amine hydrochloride with a cyanamide (B42294) or through a thiourea (B124793) intermediate, methods that could be applied to the synthesis of this specific compound. nih.govnih.gov
Interactive Data Tables
Below are interactive tables summarizing key information related to the chemical entities discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 41213-66-5 | C₈H₈F₃N₃ | 203.16 |
| N-[4-(Trifluoromethyl)phenyl]guanidine | 130066-24-9 | C₈H₈F₃N₃ | 203.16 |
| 1-(2-Fluoro-5-(trifluoromethyl)phenyl)guanidine | Not Available | C₈H₇F₄N₃ | 221.15 |
| N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine | 1430208-73-3 | C₁₆H₁₆F₃N₃ | 307.31 |
| Method | Reactants | General Conditions | Reference |
|---|---|---|---|
| Cyanamide Route | Amine hydrochloride and Arylcyanamide | Heating in a suitable solvent (e.g., toluene) | nih.gov |
| Thiourea Intermediate Route | Arylamine and Cyanogen (B1215507) bromide followed by reaction with an amine | Multi-step process often involving a thiourea intermediate | nih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
41213-66-5 |
|---|---|
Molecular Formula |
C8H8F3N3 |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-3-1-2-4-6(5)14-7(12)13/h1-4H,(H4,12,13,14) |
InChI Key |
IXZXFWYQKMZGJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C(N)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C(N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Diversified Synthetic Pathways for N''-[2-(Trifluoromethyl)phenyl]guanidine and Analogues
The construction of the guanidine (B92328) core, particularly when substituted with electronically demanding groups like the trifluoromethylphenyl moiety, can be achieved through several strategic approaches. These methods range from classical condensations to modern catalytic and multicomponent reactions, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.
Synthesis from Arylamines and Cyanamide (B42294) Intermediates
A foundational and widely employed method for the synthesis of N,N'-disubstituted guanidines involves the reaction of an amine hydrochloride with a suitable cyanamide intermediate. This pathway is particularly effective for preparing this compound analogues. The synthesis typically begins with the preparation of the required cyanamide, such as N-[2-(trifluoromethyl)phenyl]cyanamide . This intermediate can then be coupled with various amine hydrochlorides under reflux conditions to yield the target guanidines .
Similarly, N,N',N''-trisubstituted guanidines can be accessed through this strategy. The general approach involves heating an amine hydrochloride with an N-arylcyanamide in a suitable solvent like toluene nih.gov. The choice between reacting an arylamine hydrochloride with an N-alkyl-N-arylcyanamide or an N-arylcyanamide with an N-methylamine hydrochloride can significantly impact the reaction yield, with the latter often being more efficient nih.gov.
General Reaction Scheme:
Step 1 (Cyanamide Formation): An arylamine is converted to its corresponding cyanamide. One method involves cyanation with cyanogen (B1215507) bromide nih.gov. Another route proceeds through a thiourea (B124793) intermediate, which is often preferred due to higher yields and safer reagents nih.gov. For instance, N-(2-(trifluoromethyl)phenyl)cyanamide has been synthesized and characterized .
Step 2 (Guanidine Formation): The cyanamide intermediate is reacted with an amine hydrochloride to form the guanidine linkage.
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| Reactant A | Reactant B | Conditions | Product Class | Yield Range |
| N-[2-(Trifluoromethyl)phenyl]cyanamide | Amine Hydrochloride | Ethanol, Reflux | N,N'-Disubstituted Guanidines | 50-75% |
| N-Arylcyanamide | N-Methylamine Hydrochloride | Toluene, 130 °C | N,N',N''-Trisubstituted Guanidines | ~35% nih.gov |
| Amine Hydrochloride | N-Methyl-N-[3-(trifluoromethyl)phenyl]cyanamide | Toluene, 130 °C | N,N',N''-Trisubstituted Guanidines | ~16% nih.gov |
Table 1: Synthesis of Trifluoromethylphenyl Guanidines from Cyanamide Intermediates.
Guanylation Reactions in the Construction of Trifluoromethylphenyl Guanidines
Guanylation reactions provide a direct and powerful method for introducing the guanidine moiety onto an amine substrate. These reactions often employ a "guanylating agent" that transfers the C(=NH)NH2 group or a substituted variant. Modern advancements have introduced catalytic systems that facilitate this transformation with high efficiency and broad substrate scope organic-chemistry.org.
Catalytic guanylation using commercially available and inexpensive catalysts like diethylzinc (B1219324) (ZnEt2) has been successfully applied to the synthesis of a series of phenyl-guanidines nih.gov. The mechanism involves the in situ formation of a zinc amido species, which then undergoes insertion of a carbodiimide (B86325) followed by protonolysis with another amine molecule to generate the guanidine product and regenerate the catalyst nih.gov. Other effective catalysts include lanthanide amides and ytterbium triflate for the addition of amines to carbodiimides, and scandium(III) triflate for the guanylation of amines with cyanamide in aqueous media organic-chemistry.org.
Another common strategy involves the conversion of thioureas into guanidines. Thioureas, which can be prepared from the corresponding isothiocyanate and an amine, serve as stable precursors. For example, N-((2-(trifluoromethyl)phenyl)carbamothioyl)benzamide was synthesized from the corresponding isothiocyanate and 2-(trifluoromethyl)aniline . The conversion to guanidines can be achieved using various reagents, with carbodiimides often implicated as intermediates in this process rsc.org.
Multicomponent Reaction Strategies for Guanidine Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Guanidine and its salts are frequently used as reagents in MCRs to construct complex heterocyclic systems containing a guanidine substructure tubitak.gov.trresearchgate.net.
A notable example is the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines. This reaction brings together a cyanamide, an arylboronic acid, and an amine under oxidative conditions to assemble the guanidine product organic-chemistry.org. While direct examples for the synthesis of this compound via MCRs are specific, the existing methodologies provide a framework for its potential assembly. For instance, a palladium-catalyzed cascade reaction of azides with isonitriles and amines provides access to various functionalized guanidines, proceeding through a carbodiimide intermediate organic-chemistry.org. These strategies highlight the potential for rapid assembly of complex guanidine scaffolds relevant to the target compound class.
Elucidation of Reaction Mechanisms in Guanidine Formation
Understanding the reaction mechanisms underlying guanidine synthesis is crucial for optimizing reaction conditions and designing new synthetic routes. Studies have focused on the nature of intermediates, transition states, and the influence of catalysts and substituents on the reaction pathway.
Mechanistic Studies of Alkylation and Cyclization Reactions
Guanidines, being highly nucleophilic, can undergo further reactions such as alkylation and cyclization. The alkylation of guanidines with alkyl halides is a common method for producing more substituted derivatives. Mechanistic studies on the alkylation of carbamate-protected guanidines have shown that the reaction can proceed efficiently under phase-transfer catalysis, which facilitates the deprotonation of the guanidine nitrogen researchgate.net.
Cyclization reactions involving guanidines often proceed through a tandem process of nucleophilic addition followed by cyclization. For instance, the reaction of guanidine derivatives with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to different outcomes depending on the reaction conditions. The mechanism can involve a formal Diels-Alder reaction or, more commonly, an aza-Michael addition followed by an intramolecular cyclization to form heterocyclic systems nih.govmdpi.com. The protonation state of the guanidine and the nature of the counterion can play a critical role in directing the reaction toward either cycloaddition or nucleophilic addition pathways nih.govmdpi.com.
Role of Intermediates and Transition States in Guanidine Synthesis
The synthesis of guanidines from amines and carbodiimides is a key transformation, and its mechanism has been categorized into several types, including [2+2]-cycloaddition/protonation and insertion/protonation pathways acs.org. In metal-catalyzed guanylation, the reaction often proceeds through the formation of a metal-amido species. This intermediate adds to the carbodiimide to form a metal-guanidinate complex. Subsequent protonolysis by an incoming amine molecule releases the guanidine product and regenerates the active catalyst acs.orgencyclopedia.pub.
Carbodiimides are frequently proposed and sometimes observed as key intermediates in guanidine synthesis, particularly in reactions starting from thioureas or involving metathesis rsc.org. For example, studies on thermal guanidine metathesis—a reversible exchange of N-substituents—provide evidence for a dissociative mechanism that proceeds through a carbodiimide intermediate rsc.orgsemanticscholar.org.
Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these mechanisms. Such studies have helped to map the potential energy surfaces, characterize transition states, and explain the origins of selectivity in guanidine-catalyzed reactions nih.gov. For example, in the deprotonation of a substrate by a guanidine catalyst, an ion-pair intermediate is formed via a transition state involving significant electron density transfer nih.gov. These computational insights, combined with experimental observations, provide a comprehensive picture of the reaction dynamics in guanidine formation.
Asymmetric Synthesis and Stereochemical Control in Guanidine Derivatization
The introduction of chirality into guanidine derivatives is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric synthesis of guanidines related to this compound can be approached through several strategic methodologies, primarily involving the use of chiral auxiliaries or the derivatization of precursors from the chiral pool. These methods aim to control the three-dimensional arrangement of substituents around the guanidinyl core or on its appended groups.
One effective strategy involves the temporary incorporation of a chiral auxiliary into the guanidine structure to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org Chiral auxiliaries are stereogenic groups that are covalently attached to a substrate, inducing facial selectivity in reactions, and can be removed afterward. wikipedia.orgnih.govsigmaaldrich.com For instance, a prochiral substrate can be appended with a chiral guanidine that acts as an auxiliary, influencing the stereoselective addition of a nucleophile. While much research has focused on using chiral guanidines as catalysts, the principles can be adapted for stoichiometric asymmetric synthesis where the guanidine itself is the chiral auxiliary. rsc.orgresearchgate.netjst.go.jpnih.gov
Another powerful and widely used approach is the synthesis of chiral guanidines from enantiomerically pure starting materials, such as amino acids. nih.govcornell.edumdpi.com This method embeds chirality directly into the guanidine derivative. A common sequence involves the coupling of an N-protected amino acid with a protected guanidinylating agent, followed by deprotection. For example, N-Boc-protected amino acids have been successfully coupled with N-Boc guanidine to create chiral acylguanidines. nih.gov This strategy ensures that the inherent chirality of the amino acid is transferred to the final guanidine product. The synthesis of more complex structures, such as chiral bicyclic guanidines, has been achieved starting from precursors like (R)-phenylglycine, demonstrating the utility of the chiral pool in creating rigid, stereochemically defined guanidine frameworks. acs.org
Furthermore, stereoselective reactions on substrates containing a pre-existing guanidine moiety can establish new stereocenters with a high degree of control. Palladium-catalyzed carboamination reactions of N-allylguanidines, for example, can generate cyclic guanidine products with high diastereoselectivity. nih.gov These intramolecular cyclization reactions are influenced by the substrate geometry and catalyst system, allowing for the controlled formation of stereocenters adjacent to the guanidine ring.
| Methodology | Description | Key Feature | Typical Chiral Source |
|---|---|---|---|
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective transformation. The auxiliary is removed in a later step. wikipedia.org | Recyclable source of chirality. | Evans oxazolidinones, Corey's oxazaborolidines, amino acid derivatives. nih.gov |
| Chiral Pool Synthesis | Synthesis begins with an enantiomerically pure starting material, and its chirality is carried through the reaction sequence to the final product. nih.gov | Embedded and permanent chirality. | Amino acids (e.g., Phenylglycine), terpenes, carbohydrates. cornell.edumdpi.comacs.org |
| Diastereoselective Cyclization | An intramolecular reaction, often metal-catalyzed, that forms a cyclic guanidine from an acyclic precursor containing a stereocenter or a prochiral element, resulting in a diastereomerically enriched product. nih.gov | Creation of multiple stereocenters in a single step. | Substrate-controlled or catalyst-controlled. |
Development of Novel Reagents and Catalysts for Trifluoromethylphenyl Guanidine Synthesis
The synthesis of N-aryl guanidines, especially those bearing electron-withdrawing groups like the 2-(trifluoromethyl)phenyl moiety, presents a significant challenge due to the reduced nucleophilicity of the corresponding aniline. Classical methods often require harsh conditions or the use of toxic reagents. Modern synthetic chemistry has focused on developing novel reagents and catalytic systems that offer milder, more efficient, and atom-economical routes to these valuable compounds.
The catalytic addition of amines to carbodiimides has emerged as a foremost strategy for guanidine synthesis. This reaction is highly atom-economical, producing the guanidine as the sole product. However, the reaction with less nucleophilic aromatic amines is often sluggish and requires catalytic activation. A variety of metal-based catalysts have been developed to facilitate this transformation.
Lanthanide- and Group 3-based catalysts , particularly complexes of yttrium, scandium, and ytterbium, have proven to be exceptionally effective. These catalysts typically operate via an insertion/protonolysis mechanism. The catalytic cycle is initiated by an acid-base reaction between the amine and the metal precursor to form a metal-amido species. This highly nucleophilic intermediate readily adds across the C=N bond of the carbodiimide to form a metal-guanidinate complex. Subsequent protonolysis by another molecule of the amine releases the desired guanidine product and regenerates the active metal-amido catalyst. These catalysts exhibit high activity under mild conditions and show good tolerance for various functional groups.
Copper-catalyzed systems represent another important class of catalysts for N-aryl guanidine synthesis. Copper catalysts can be used in multicomponent reactions, for instance, in the coupling of an arylboronic acid, a cyanamide, and an amine to form a trisubstituted guanidine. organic-chemistry.org This approach allows for significant molecular diversity. Other copper-catalyzed methods focus on the direct guanylation of aryl halides, expanding the range of accessible starting materials.
In addition to metal catalysts, new guanylating reagents have been developed to circumvent issues associated with traditional methods. For example, the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea provides an environmentally benign alternative to toxic heavy-metal reagents like mercury(II) chloride. organic-chemistry.org This method proceeds under mild conditions and is applicable to a wide range of amines. Similarly, modified Ullmann reactions using specific guanidinylation agents like p-methoxybenzyl (PMB) guanidine have been developed for the synthesis of various aryl guanidines. organic-chemistry.org
| Catalyst System | Typical Precursor | Key Mechanistic Step | Advantages | Applicability to Trifluoromethylphenyl Group |
|---|---|---|---|---|
| Lanthanide/Group 3 Metals | Ln[N(TMS)₂]₃, Yb(OTf)₃ | Nucleophilic addition of a metal-amido intermediate to carbodiimide. | High activity, mild conditions, broad substrate scope. | Effective for electron-deficient anilines. |
| Copper Complexes | CuCl₂·2H₂O, CuI | Three-component coupling or C-N cross-coupling. | Operational simplicity, use of readily available starting materials. organic-chemistry.org | Demonstrated for various substituted aryl groups. |
| Palladium Complexes | Pd(OAc)₂ | Intramolecular carboamination of N-allylguanidines. nih.gov | Forms C-C and C-N bonds simultaneously, good for cyclic derivatives. nih.gov | Applicable to aryl halide coupling partners. |
| Non-metal Reagents | Cyanuric Chloride (TCT) | Activation of thiourea for nucleophilic attack by amine. organic-chemistry.org | Avoids toxic heavy metals, mild, and cost-effective. organic-chemistry.org | Broad amine scope, including anilines. |
Comprehensive Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
The ¹H and ¹³C NMR spectra of N''-[2-(Trifluoromethyl)phenyl]guanidine provide key insights into its molecular framework. In the ¹H NMR spectrum, the aromatic protons of the 2-(trifluoromethyl)phenyl group typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group. The protons of the guanidinyl group (-NH-C(=NH)-NH₂) give rise to signals that can be broad and their chemical shifts are sensitive to solvent, concentration, and temperature due to proton exchange and hydrogen bonding.
The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbon of the guanidinium (B1211019) group (C=N) is characteristically found in the range of 155-160 ppm. researchgate.net The trifluoromethyl (CF₃) carbon appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons exhibit chemical shifts in the typical aromatic region (120-140 ppm), with their precise positions influenced by the trifluoromethyl substituent.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Guanidinyl C | - | ~158 |
| Aromatic CH | 7.2 - 7.8 | 125 - 135 |
| C-CF₃ | - | ~127 (quartet) |
| CF₃ | - | ~124 (quartet) |
| NH/NH₂ | Variable (5.0 - 8.0) | - |
Note: These are approximate ranges and can vary based on solvent and experimental conditions.
Variable temperature (VT) NMR studies are instrumental in understanding the dynamic processes occurring in this compound, such as conformational changes and tautomeric equilibria. researchgate.netnih.govresearchgate.net Guanidines can exist in different tautomeric forms, and the energy barrier between these forms can be probed by monitoring the NMR spectra at different temperatures. nih.govpsu.eduresearchgate.netresearchgate.net
At low temperatures, the interconversion between different conformers or tautomers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each species. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). nih.gov Analysis of these spectral changes allows for the determination of the energy barriers (ΔG‡) for these dynamic processes. nih.gov For substituted phenylguanidines, rotation around the C-N bond connecting the phenyl ring to the guanidine (B92328) group is a key conformational process. nih.govtcu.edunih.gov The presence of the bulky and electron-withdrawing trifluoromethyl group at the ortho position can significantly hinder this rotation, leading to a higher energy barrier compared to unsubstituted or para-substituted analogues.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
In the FT-IR spectrum of this compound, characteristic absorption bands are observed. The N-H stretching vibrations of the guanidinyl group typically appear as broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidine core gives a strong absorption band around 1630-1660 cm⁻¹. The C-N stretching vibrations are found in the 1200-1350 cm⁻¹ region. The trifluoromethyl group exhibits strong, characteristic C-F stretching bands, typically in the 1100-1300 cm⁻¹ range. uantwerpen.be Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy also reveals these vibrational modes, often with different relative intensities compared to the FT-IR spectrum. researchgate.netnih.gov For instance, the symmetric vibrations of the phenyl ring and the C=N bond may show strong signals in the Raman spectrum.
Interactive Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Guanidinyl NH/NH₂ | Stretching | 3100 - 3500 |
| Guanidinyl C=N | Stretching | 1630 - 1660 |
| Phenyl C-H | Stretching | >3000 |
| Phenyl C=C | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy probes the electronic transitions within a molecule. wikipedia.orgrsc.org The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. wikipedia.orgresearchgate.net The phenyl ring and the guanidinyl group are the primary chromophores.
The π → π* transitions, associated with the aromatic system, typically result in strong absorption bands in the UV region, often below 300 nm. researchgate.net The presence of the trifluoromethyl group can cause a slight shift in the position and intensity of these bands compared to unsubstituted phenylguanidine. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms of the guanidine group, are generally weaker and may appear as a shoulder on the more intense π → π* bands. researchgate.net The solvent environment can influence the positions of these absorption maxima (solvatochromism). wikipedia.org
X-ray Crystallography for Precise Molecular Geometry Determination
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, an X-ray crystal structure would precisely determine the geometry of the guanidinium plane and the relative orientation of the 2-(trifluoromethyl)phenyl group. mdpi.com
Key structural features that would be elucidated include the planarity of the guanidinium group, the C-N bond lengths within this group (which can indicate the degree of delocalization and the predominant tautomeric form in the solid state), and the dihedral angle between the phenyl ring and the guanidinium plane. mdpi.com Intermolecular hydrogen bonding between the guanidinyl N-H groups and neighboring molecules would also be clearly visualized, providing insight into the crystal packing. mdpi.com
Integration of Spectroscopic Data with Computational Models for Structural Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental spectroscopic data. nih.govmdpi.comyoutube.comnih.govresearchgate.net By creating a theoretical model of this compound, various properties can be calculated and compared with experimental results.
For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which can then be correlated with the experimental spectra to confirm signal assignments. nih.govmdpi.comnih.govresearchgate.net Similarly, vibrational frequencies can be calculated and compared with FT-IR and Raman data to aid in the assignment of vibrational modes. uantwerpen.be Computational methods can also be used to explore the relative energies of different conformers and tautomers, providing a theoretical basis for the observations made in VT-NMR studies. tcu.edumdpi.com The integration of these computational models with the wealth of data from various spectroscopic techniques allows for a comprehensive and validated understanding of the structural and electronic properties of this compound.
Rigorous Computational and Theoretical Chemistry Studies
Exploration of Tautomeric and Conformational Isomerism
Influence of Intramolecular Hydrogen Bonding on Conformation:The presence of a trifluoromethyl group and the guanidine (B92328) moiety could potentially lead to intramolecular hydrogen bonds (e.g., N-H···F). This investigation would determine the existence and strength of such bonds and their influence on the molecule's preferred conformation.
Further experimental and computational research is required to generate the data necessary to fully characterize the chemical and electronic properties of N''-[2-(Trifluoromethyl)phenyl]guanidine.
Molecular Electrostatic Potential (MESP) Surface Analysis
A Molecular Electrostatic Potential (MESP) surface analysis would be instrumental in understanding the reactive behavior of this compound. This analysis visually maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, it would be expected that the nitrogen atoms of the guanidine group would exhibit a negative electrostatic potential due to the presence of lone pair electrons, making them potential sites for protonation and hydrogen bond donation. Conversely, the hydrogen atoms of the amine groups would show positive potential. The trifluoromethyl group, being a strong electron-withdrawing group, would significantly influence the electrostatic potential distribution on the phenyl ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide valuable insights into the molecule's behavior in chemical reactions. A hypothetical data table for such descriptors is presented below, which would be populated with values obtained from DFT calculations.
| Descriptor | Formula | Significance | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Electron-donating ability | - |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | - |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | - |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | - |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron | - |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | - |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | - |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability | - |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | - |
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational analysis can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Guanidine derivatives have been investigated for their NLO properties due to their potential for charge transfer. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring in this compound could enhance its NLO response. A detailed computational study would be required to quantify these properties.
A hypothetical data table for NLO properties is shown below.
| Property | Symbol | Significance | Hypothetical Value |
| Dipole Moment | μ | Measure of molecular polarity | - |
| Mean Polarizability | <α> | Measure of the distortion of electron cloud in an electric field | - |
| Anisotropy of Polarizability | Δα | Directional dependence of polarizability | - |
| First-Order Hyperpolarizability | βtot | Measure of the second-order NLO response | - |
Theoretical Studies on Supramolecular Interactions
Characterization of Hydrogen Bonding Networks
In the solid state or in solution, this compound is expected to form extensive hydrogen bonding networks. The guanidine group contains multiple N-H bonds that can act as hydrogen bond donors, and the nitrogen atoms can act as acceptors. Theoretical studies would involve identifying the possible hydrogen bonding motifs, calculating their interaction energies, and analyzing the geometric parameters of these bonds. The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weaker C-H···F interactions.
Cation-π Interactions in Guanidinium (B1211019) Systems
Upon protonation, the guanidine moiety forms a planar, resonance-stabilized guanidinium cation. This cation is known to participate in cation-π interactions with aromatic rings. Theoretical studies would investigate the interaction between the N''-[2-(Trifluoromethyl)phenyl]guanidinium cation and other aromatic systems. The electron-withdrawing trifluoromethyl group on the phenyl ring of the guanidinium cation would likely influence the strength and geometry of these cation-π interactions. Computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis would be employed to characterize the nature of these non-covalent interactions.
Structure Binding Affinity Relationships and Molecular Recognition Principles
Design Rationale for Trifluoromethylphenyl Guanidine (B92328) Derivatives
The design of trifluoromethylphenyl guanidine derivatives is a strategic endeavor in medicinal chemistry, leveraging the distinct properties of both the guanidine and the trifluoromethylphenyl moieties to achieve desired biological activity. The guanidino group is a key structural motif in the design of novel drugs for various diseases due to its ability to form strong hydrogen bonds and its protonated state at physiological pH, which allows for potent electrostatic interactions with receptor sites. mdpi.comresearchgate.net
The inclusion of a trifluoromethyl (CF3) group on the phenyl ring is a common tactic in drug design for several reasons:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a compound.
Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
Electronic Effects: As a strong electron-withdrawing group, the CF3 group can significantly alter the electronic properties of the aromatic ring, influencing its interactions with the receptor.
Binding Affinity Enhancement: In specific cases, the replacement of other substituents, such as iodine, with a trifluoromethyl group has been shown to improve binding affinity at the target receptor. nih.gov
Positional and Substituent Effects of Trifluoromethylphenyl Moieties on Binding Affinity
The position of the trifluoromethyl group on the phenyl ring and the presence of other substituents are critical determinants of a ligand's binding affinity. Structure-activity relationship (SAR) studies systematically explore these effects by synthesizing and testing a series of related compounds.
Research on N-(1-naphthyl)-N'-aryl-N'-methylguanidines targeting the NMDA receptor's PCP binding site provides a clear example of these principles. nih.gov Starting with a lead compound featuring a 3-trifluoromethylphenyl group, researchers introduced additional halo substituents at various positions on this ring. nih.gov The findings revealed distinct trends:
Positional Preference: Compounds with a halo substituent at the 5 or 6-position of the (3-trifluoromethyl)phenyl ring generally exhibited higher binding affinity than those with a substituent at the 2 or 4-position. nih.gov
Substituent Identity: The nature of the halo substituent also mattered. At the 6-position, affinity increased in the order of Cl < Br < F. In contrast, at the 5-position, a bromo substituent conferred the highest affinity. nih.gov
Detrimental Substituents: The introduction of other groups, such as methoxy, methylthio, ethoxy, or nitrile, at positions 4, 5, or 6, led to a dramatic decrease in binding affinity. nih.gov This suggests that these bulkier or electronically different groups may introduce steric hindrance or unfavorable electronic interactions within the binding pocket. nih.gov
These positional and substituent effects are not limited to guanidines. In a different chemical series, moving a trifluoromethyl group on a phenylurea motif from the 4-position to the 3- or 2-position also resulted in a significant drop in potency on two different biological targets, reinforcing the concept that the specific location of the CF3 group is crucial for optimal receptor interaction. acs.org
The table below summarizes the SAR data for various substituents on the N'-(3-trifluoromethyl)phenyl group of an N-(1-naphthyl)-N'-methylguanidine scaffold, illustrating the impact on binding affinity for the NMDA receptor PCP site. nih.gov
| Compound | R1 | R2 | R3 | R4 | Ki (nM) vs. [3H]TCP |
| 7 | H | H | H | H | 13 |
| 10 | Cl | H | H | H | 120 |
| 11 | F | H | H | H | 120 |
| 12 | H | H | H | Cl | 11 |
| 13 | H | H | H | F | 3.2 |
| 14 | H | Cl | H | H | 110 |
| 15 | H | F | H | H | 21 |
| 16 | H | H | Br | H | 6.5 |
| 17 | H | H | F | H | 11 |
| 26 | H | OCH3 | H | H | 1400 |
| 29 | H | H | H | OCH3 | 1100 |
Data sourced from a study on NMDA receptor ligands. nih.gov
Computational Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
To gain a deeper understanding of how trifluoromethylphenyl guanidine derivatives interact with their biological targets at an atomic level, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations. nih.govmdpi.com These in silico techniques are powerful tools for predicting the binding modes and affinities of potential drug candidates, guiding rational drug design. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govfrontiersin.org The process involves placing the ligand into the receptor's binding site in various conformations and using a scoring function to estimate the binding affinity for each pose. mdpi.com Docking studies can reveal crucial information about the ligand-receptor complex, helping to explain experimental structure-activity relationships. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov By simulating the movements of every atom in the system, MD can reveal how the ligand and receptor adapt to each other, the stability of the binding pose predicted by docking, and the influence of solvent molecules. nih.govresearcher.life These simulations are valuable for studying the stability and conformational changes of the complex, shedding light on the binding mechanism and the intermolecular forces involved. nih.govnih.gov
The binding of a ligand to its receptor is mediated by a combination of non-covalent interactions. Computational tools can dissect these interactions to identify the key contributors to binding affinity. nih.gov For trifluoromethylphenyl guanidine derivatives, the primary interactions include:
Hydrogen Bonding: The guanidinium (B1211019) group, which is typically protonated at physiological pH, is an excellent hydrogen bond donor. It can form multiple strong hydrogen bonds with acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in the receptor's binding pocket. researchgate.net
π-Stacking: The phenyl ring of the trifluoromethylphenyl moiety can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor. nih.govmdpi.com These interactions are crucial for the stability and folding of proteins and play a key role in ligand recognition. mdpi.com
Specialized software can analyze MD trajectories to profile these protein-ligand interactions, efficiently identifying and quantifying hydrogen bonds, hydrophobic interactions, and π-stacking throughout the simulation. nih.gov
| Interaction Type | Key Ligand Moiety | Potential Receptor Residues |
| Hydrogen Bonding | Guanidine group (-C(NH2)2) | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Phenyl ring, Trifluoromethyl group (-CF3) | Ala, Val, Leu, Ile, Met, Pro, Phe |
Molecular recognition is not a simple "lock-and-key" process. Both the ligand and the receptor are flexible molecules that can change their conformations to achieve optimal binding. Two primary models describe this dynamic process: conformational selection and induced fit. nih.gov
Conformational Selection: In this model, the receptor exists in an equilibrium of different conformations. The ligand preferentially binds to and stabilizes a specific, pre-existing conformation. nih.gov
Induced Fit: Here, the initial binding of the ligand to the receptor induces a conformational change in the receptor, leading to a more tightly bound complex. nih.gov
MD simulations are invaluable for studying these phenomena. nih.gov They can capture the conformational changes in both the ligand and the receptor upon binding, revealing whether the interaction follows a conformational selection, induced fit, or a hybrid mechanism. nih.govnih.gov For example, SAR studies on some trifluoromethylphenyl guanidine derivatives found that preventing the free rotation of the aryl group by cyclizing the structure resulted in a loss of affinity. nih.gov This suggests that conformational adaptability of the ligand is essential, allowing it to adopt the optimal geometry to fit within the binding pocket, a process that can be visualized and understood through dynamic simulations. nih.gov
Theoretical Frameworks for Predicting Ligand Efficiency and Selectivity
In drug discovery, the goal is not just to find potent ligands but to develop efficient and selective ones. Ligand efficiency (LE) and selectivity are key metrics used to guide the optimization process.
Ligand Efficiency (LE) is a concept that evaluates the binding energy of a compound in proportion to its size (typically measured by the number of non-hydrogen atoms, NHA). nih.gov It is often calculated as the binding affinity (e.g., pKD or pIC50) divided by the NHA. The rationale is to prioritize compounds that achieve high affinity with minimal molecular complexity and size, as excessive increases in size and lipophilicity during optimization can lead to poor pharmacokinetic properties. nih.gov By tracking LE, medicinal chemists can identify which modifications provide the most "bang for the buck" in terms of improving affinity. researchgate.net
Selectivity refers to a ligand's ability to bind to its intended target with high affinity while having low affinity for other, off-target receptors. Achieving high selectivity is crucial for minimizing side effects.
Quantitative Structure-Activity Relationship (QSAR) provides a theoretical framework for predicting both efficiency and selectivity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods generate a statistical model that correlates the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their experimentally determined biological activity. mdpi.commdpi.com
A well-validated 3D-QSAR model can:
Predict the binding affinity of new, yet-to-be-synthesized compounds. frontiersin.org
Provide a visual representation (contour maps) of which regions around the molecule are favorable or unfavorable for different properties, guiding the design of more potent and selective derivatives. mdpi.com
Identify the key structural features that govern the inhibitory activities of the compounds, helping to rationalize the observed SAR. mdpi.com
By integrating these theoretical frameworks, researchers can more efficiently navigate the complex chemical space to design novel N''-[2-(Trifluoromethyl)phenyl]guanidine derivatives with improved potency, selectivity, and drug-like properties.
Emerging Research Directions and Diverse Chemical Applications
N''-[2-(Trifluoromethyl)phenyl]guanidine in Organocatalysis and Catalyst Design
The guanidine (B92328) functional group is recognized for its strong Brønsted basicity and its ability to form multiple hydrogen bonds. researchgate.net These properties make guanidine derivatives, including this compound, valuable as organocatalysts. researchgate.net Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a significant area of research, particularly in asymmetric synthesis where the creation of chiral molecules is crucial. nih.gov
The trifluoromethyl group (CF3) is a key feature in the design of modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. researchgate.net The incorporation of the CF3 group into catalyst structures is an active area of investigation. In the context of this compound, the electron-withdrawing nature of the CF3 group can modulate the basicity and catalytic activity of the guanidine core.
Research in organocatalysis has demonstrated that chiral guanidines can be highly effective catalysts for a variety of enantioselective reactions. researchgate.net While specific studies focusing solely on the catalytic activity of this compound are emerging, the broader class of aryl guanidines has shown promise. For instance, guanidine-based catalysts have been successfully employed in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. researchgate.netmdpi.com The design of novel photoswitchable guanidine catalysts has also been reported, highlighting the adaptability of the guanidine scaffold. beilstein-journals.org
The development of asymmetric catalytic strategies for constructing molecules with trifluoromethylated stereocenters is a significant challenge. researchgate.netresearchgate.net Guanidine-based catalysts bearing a trifluoromethylphenyl group could offer a unique combination of hydrogen-bonding interactions and steric and electronic effects, potentially leading to high levels of stereocontrol in reactions involving trifluoromethylated substrates. nih.gov The rational design of such catalysts, often aided by computational methods, is a key strategy for discovering new and more effective organocatalysts. nih.gov
Table 1: Potential Applications of this compound in Organocatalysis
| Reaction Type | Potential Role of this compound | Key Features Utilized |
| Asymmetric Michael Addition | Chiral Brønsted base catalyst to activate the nucleophile and control stereochemistry. | Guanidine basicity, hydrogen bonding, chirality (if a chiral variant is used). |
| Asymmetric Aldol Reaction | Catalyst to facilitate the formation of the enolate and direct the stereochemical outcome. | Guanidine basicity, hydrogen bonding. |
| Cycloaddition Reactions | Lewis base or Brønsted base catalyst to activate one of the reaction partners. | Guanidine basicity and nucleophilicity. |
| Polymerization | Initiator or catalyst for ring-opening polymerization of lactones or other cyclic monomers. | Guanidine basicity. |
Application in Chemical Sensor Development
The guanidinium (B1211019) group, the protonated form of guanidine, is an excellent recognition motif for anions due to its ability to form strong hydrogen bonds and engage in charge-pairing interactions over a wide pH range. researchgate.net This has led to the development of numerous synthetic receptors for anions based on the guanidinium scaffold. researchgate.netacs.org These receptors are the core components of chemical sensors designed for the detection of various anionic species.
This compound, upon protonation, can act as a receptor for anions. The trifluoromethyl group can influence the binding affinity and selectivity of the guanidinium group for different anions through its electronic and steric effects. The development of sensors based on guanidine derivatives often involves incorporating a signaling unit, such as a chromophore or fluorophore, into the molecule. rsc.org The binding of an anion to the guanidinium receptor then triggers a change in the optical properties of the signaling unit, such as a color change or a change in fluorescence intensity, allowing for visual or instrumental detection. rsc.orgrsc.org
For example, guanidine-based probes have been synthesized for the selective detection of fluoride (B91410) and zinc ions. rsc.org The interaction between the guanidinium group and the target anion can lead to a "turn-on" or "turn-off" fluorescence response. rsc.org The design of such sensors can be tailored for specific applications, including environmental monitoring and biological imaging. rsc.org While specific sensor applications of this compound are still under exploration, the principles established with other guanidinium-based sensors provide a strong foundation for its potential use in this area. researchgate.netmdpi.com
Table 2: Potential Anion Sensing Applications of this compound-based Sensors
| Target Anion | Sensing Principle | Potential Application |
| Fluoride (F⁻) | Hydrogen bonding and potential deprotonation leading to a colorimetric or fluorometric response. | Environmental monitoring, industrial process control. |
| Cyanide (CN⁻) | Anion binding leading to a change in the electronic properties of a conjugated system. | Detection of toxic substances. |
| Phosphate (PO₄³⁻) | Formation of a stable complex through multiple hydrogen bonds. | Environmental monitoring of water sources. |
| Carboxylates | Recognition of biologically relevant carboxylates through hydrogen bonding. | Biomedical diagnostics. |
Strategies for Isotopic Labeling and Radiochemical Synthesis
Isotopic labeling is a crucial technique in various scientific disciplines, including drug development and medical imaging. chemrxiv.org The introduction of isotopes such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) into bioactive molecules allows for their use as positron emission tomography (PET) tracers. nih.govnih.gov PET is a powerful non-invasive imaging technique that provides functional information about biological processes in vivo. nih.gov
The development of PET ligands based on the guanidine scaffold is an active area of research. nih.govnih.gov For instance, radiolabeled guanidines have been developed as potential tracers for the N-methyl-D-aspartate (NMDA) receptor ion channel, which is implicated in various neurological disorders. nih.gov The synthesis of these radiotracers involves the incorporation of a positron-emitting radionuclide into the guanidine-containing molecule. nih.gov
Strategies for the radiolabeling of guanidines with ¹¹C have been developed, often involving the use of [¹¹C]cyanamide or other ¹¹C-labeled precursors. nih.gov Automated synthesis methods are often employed to handle the short half-life of ¹¹C (20.4 minutes) and to ensure reproducible production of the radiotracer. nih.govradiologykey.com The trifluoromethyl group in this compound could potentially be labeled with ¹⁸F (half-life 109.8 minutes), offering an alternative radiolabeling strategy. The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic fluorination reactions. radiologykey.comresearchgate.net
The development of efficient and reliable methods for the isotopic labeling of complex molecules like this compound is essential for advancing their potential applications in PET imaging and other fields that rely on isotopically labeled compounds. unl.ptnih.govnih.govscripps.edu
Table 3: Potential Isotopic Labeling Strategies for this compound
| Isotope | Labeling Precursor | Reaction Type | Potential Application |
| ¹¹C | [¹¹C]Cyanamide | Guanylation | PET imaging of various biological targets. |
| ¹¹C | [¹¹C]Methyl iodide | N-methylation (if applicable to a precursor) | PET tracer development. |
| ¹⁸F | [¹⁸F]Fluoride | Nucleophilic aromatic substitution on a suitable precursor. | PET imaging with a longer-lived isotope. |
| ¹⁵N | ¹⁵N-labeled amine | Synthesis of the guanidine from labeled starting materials. | Mechanistic studies, NMR spectroscopy. |
Exploration of this compound as a Building Block in Complex Molecular Architectures
The unique combination of the reactive guanidine moiety and the trifluoromethyl-substituted phenyl ring makes this compound a valuable building block in synthetic organic chemistry. clearsynth.comchemscene.comnih.gov It can be used as a starting material or an intermediate for the construction of more complex molecules, including heterocyclic compounds and pharmacologically active agents. nih.govmdpi.com
The guanidine group can participate in a variety of chemical transformations. For example, it can react with diketones or other bifunctional electrophiles to form various heterocyclic systems. beilstein-journals.org The presence of the trifluoromethylphenyl group can influence the reactivity and properties of the resulting complex molecules. unisa.edu.au The synthesis of libraries of compounds based on the this compound scaffold can be a strategy for the discovery of new drug candidates. nih.gov
The late-stage functionalization of complex molecules is a powerful strategy in drug discovery, and building blocks like this compound can play a crucial role in this process. nih.gov Its incorporation into a larger molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are important for drug efficacy. The development of efficient synthetic methods to incorporate this and similar building blocks is therefore of great interest to medicinal chemists. unisa.edu.au
Table 4: Examples of Complex Molecular Architectures from Guanidine Building Blocks
| Molecular Architecture | Synthetic Strategy | Potential Application |
| Substituted Pyrimidines | Condensation with 1,3-dicarbonyl compounds. | Medicinal chemistry, materials science. |
| Imidazoles and Triazoles | Cyclization reactions with appropriate precursors. | Agrochemicals, pharmaceuticals. |
| Macrocycles | Incorporation into macrocyclic structures through multi-step synthesis. | Host-guest chemistry, anion recognition. |
| Bioconjugates | Attachment to biomolecules such as peptides or proteins. | Drug delivery, diagnostics. |
Q & A
Basic: What are the established synthetic routes for N''-[2-(Trifluoromethyl)phenyl]guanidine, and what critical reaction conditions must be controlled to ensure high yield and purity?
Answer: The synthesis typically involves multi-step organic reactions, such as the condensation of 2-(trifluoromethyl)aniline with cyanamide derivatives under controlled conditions. Key steps include:
- Use of anhydrous solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of intermediates.
- Temperature control (e.g., maintaining 0–5°C during nitration or trifluoromethylation steps to avoid side reactions).
- Inert atmosphere (argon/nitrogen) to protect reactive intermediates.
Purification is achieved via column chromatography or recrystallization, with yields optimized by adjusting solvent polarity. Analytical techniques like TLC and NMR are critical for monitoring reaction progress.
Basic: How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
Answer:
- 1H/13C/19F NMR : Confirm substituent positions and trifluoromethyl group integration. 19F NMR is particularly useful for detecting fluorinated impurities.
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]+) and isotopic patterns consistent with chlorine/fluorine atoms.
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm. Adjust mobile phase (acetonitrile/water) to resolve closely eluting impurities.
Advanced: What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model:
- Electron density distribution to identify nucleophilic/electrophilic sites.
- HOMO-LUMO gaps to predict charge-transfer interactions.
- Solvent effects (e.g., using PCM models) to simulate reactivity in aqueous or non-polar environments. Validate computational results with experimental UV-Vis spectra or cyclic voltammetry data.
Advanced: How can crystallographic tools like SHELX and Mercury be applied to resolve the three-dimensional structure and intermolecular interactions of this compound?
Answer:
- SHELX : Solve crystal structures using X-ray diffraction data. Refine atomic positions with least-squares minimization and validate via R-factor convergence.
- Mercury : Visualize hydrogen-bonding networks (e.g., N–H···F interactions) and π-stacking. Compare packing motifs with Cambridge Structural Database (CSD) entries to identify supramolecular trends.
- Structure Validation : Use checkCIF/PLATON to flag outliers in bond lengths/angles.
Advanced: When encountering contradictory biological activity data for this compound, what experimental and analytical strategies can researchers employ to identify the source of discrepancies?
Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent composition) across labs.
- Orthogonal Assays : Compare enzymatic inhibition (IC50) with cell-based assays (e.g., cytotoxicity) to rule out off-target effects.
- Batch Analysis : Use HPLC-MS to confirm compound identity and purity across different synthetic batches.
- SAR Studies : Test structural analogs to isolate functional group contributions to activity.
Advanced: What are the proposed reaction mechanisms for the nucleophilic substitution and cyclization steps involved in modifying this compound derivatives?
Answer:
- Nucleophilic Aromatic Substitution (SNAr) : Activation of the trifluoromethylphenyl ring via electron-withdrawing groups facilitates attack by guanidine nitrogen.
- Cyclization : Intramolecular attack of the guanidine moiety on electrophilic centers (e.g., carbonyl groups) forms heterocyclic derivatives. Reaction progress can be monitored via in situ IR spectroscopy for carbonyl group disappearance.
Basic: What are the optimal storage conditions and stability considerations for this compound to prevent degradation during long-term experimental use?
Answer:
- Store under inert gas (argon) at –20°C in amber glass vials to minimize photodegradation.
- Avoid exposure to moisture (use desiccants) and acidic/basic environments to prevent hydrolysis.
- Conduct stability studies via accelerated degradation (40°C/75% RH) and monitor by NMR/HPLC every 3 months.
Advanced: How can graph set analysis and hydrogen bonding patterns derived from crystallographic data inform the design of this compound co-crystals for enhanced solubility?
Answer:
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R22(8) rings) using Mercury to predict co-former compatibility (e.g., carboxylic acids).
- Co-Crystal Screening : Use solvent-drop grinding with pharmaceutically acceptable co-formers (e.g., succinic acid) to improve aqueous solubility.
- Phase Solubility Diagrams : Quantify solubility enhancements in biorelevant media (FaSSIF/FeSSIF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
